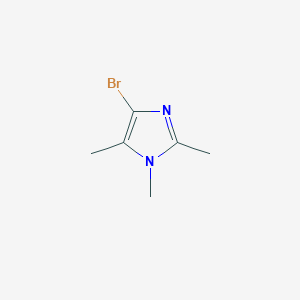

4-Bromo-1,2,5-trimethyl-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1,2,5-trimethylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-4-6(7)8-5(2)9(4)3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKMAWNEIWLYMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036990-53-0 | |

| Record name | 4-bromo-1,2,5-trimethyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Spectroscopic and Structural Elucidation Techniques

X-ray Crystallography for Definitive Solid-State Structure DeterminationThere are no published reports on the single-crystal X-ray diffraction analysis of 4-Bromo-1,2,5-trimethyl-1H-imidazole. Consequently, precise data on its crystal system, space group, unit cell dimensions, and intramolecular bond lengths and angles are not known.

Due to the absence of this specific empirical data, a detailed and scientifically rigorous article adhering to the requested outline cannot be generated at this time. To provide such an analysis would require speculation or the use of data from related but structurally distinct compounds, which would violate the principles of scientific accuracy and the specific constraints of the request.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

No published studies were found that specifically detail the use of Density Functional Theory (DFT) calculations to determine the optimized molecular geometry, bond lengths, bond angles, and electronic properties of 4-Bromo-1,2,5-trimethyl-1H-imidazole. Such a study would be essential to understand the fundamental structure and stability of the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Reactivity Prediction)

There is currently no available research that analyzes the Frontier Molecular Orbitals (FMO) of this compound. An FMO analysis, including the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, is crucial for predicting the chemical reactivity, kinetic stability, and charge transfer properties of the molecule. sigmaaldrich.comsigmaaldrich.com Without this data, predictions about its behavior in chemical reactions remain speculative.

Molecular Dynamics Simulations and Conformational Analysis

A search for molecular dynamics (MD) simulations focused on this compound yielded no results. MD simulations are vital for understanding the conformational flexibility of the molecule, its behavior in different solvent environments, and its interactions over time, which are key to predicting its behavior in biological or material systems.

Analysis of Intermolecular Interactions via Hirshfeld Surfaces

No studies employing Hirshfeld surface analysis to investigate the intermolecular interactions of this compound in a crystal lattice have been published. This technique is used to visualize and quantify interactions such as hydrogen bonds and van der Waals forces, providing insight into the crystal packing and supramolecular architecture. scirp.orgnih.gov The absence of this analysis means that the solid-state interactions governing the properties of this compound are not yet characterized.

Further research is required to perform these computational investigations and elucidate the chemical and physical properties of this compound.

Chemical Reactivity and Mechanistic Insights of 4 Bromo 1,2,5 Trimethyl 1h Imidazole

Electrophilic Substitution Reactions on the Imidazole (B134444) Core

The imidazole ring is generally reactive towards electrophiles, with substitution typically occurring at the C4 or C5 positions. globalresearchonline.netuobabylon.edu.iqquora.com In the case of 4-Bromo-1,2,5-trimethyl-1H-imidazole, the C4 and C5 positions are already substituted. The C2 position is generally the most acidic and can be a site for electrophilic attack, particularly after deprotonation. nih.gov

The three methyl groups on the imidazole ring are electron-donating groups (EDGs) and therefore activate the ring towards electrophilic substitution. libretexts.org They increase the electron density of the π-system, making it more nucleophilic. libretexts.org Conversely, the bromine atom at the C4 position is a deactivating group due to its electron-withdrawing inductive effect, although it also possesses a weaker electron-donating resonance effect. wikipedia.orglibretexts.org

Given the substitution pattern of this compound, any further electrophilic substitution on the imidazole core would be challenging due to the lack of available carbon atoms. However, if a reaction were to occur, it would likely involve the displacement of an existing substituent, which would require harsh reaction conditions. More plausible is the reaction at the nitrogen atom (N3), which possesses a lone pair of electrons and can act as a nucleophile. researchgate.net

Table 1: Predicted Reactivity of this compound towards Electrophiles

| Electrophile Type | Predicted Reactivity | Potential Reaction Site(s) |

| Alkylating agents | High | N3 |

| Acylating agents | Moderate | N3 |

| Nitrating agents | Low | Ring substitution unlikely |

| Halogenating agents | Low | Ring substitution unlikely |

Nucleophilic Substitution Reactions and Displacement of the Bromine Moiety

The bromine atom at the C4 position of this compound is susceptible to nucleophilic displacement. This reactivity is a hallmark of halogenated imidazoles and provides a versatile handle for further functionalization. rsc.org The electron-rich nature of the imidazole ring can facilitate nucleophilic aromatic substitution (SNAr) reactions, especially with strong nucleophiles.

A particularly powerful method for the displacement of the bromine moiety is through palladium-catalyzed cross-coupling reactions. nih.govsemanticscholar.orgresearchgate.net Reactions such as the Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig amination reactions are well-established for the functionalization of bromo-heterocycles, including bromoimidazoles. nih.govmdpi.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of derivatives.

For instance, in a Suzuki-Miyaura coupling, this compound would react with an arylboronic acid in the presence of a palladium catalyst and a base to yield a 4-aryl-1,2,5-trimethyl-1H-imidazole.

Table 2: Examples of Potential Nucleophilic Substitution Reactions

| Reaction Type | Nucleophile/Reagent | Catalyst/Conditions | Expected Product |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 4-Aryl-1,2,5-trimethyl-1H-imidazole |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Base | 4-Amino-1,2,5-trimethyl-1H-imidazole derivative |

| Stille Coupling | Organostannane | Pd catalyst | 4-Substituted-1,2,5-trimethyl-1H-imidazole |

| SNAr | Strong nucleophile (e.g., alkoxide, thiolate) | Heat | 4-Alkoxy/Thio-1,2,5-trimethyl-1H-imidazole |

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity in the derivatization of this compound is primarily dictated by the existing substitution pattern. For electrophilic attack, the only available site on the ring is the C2 carbon, assuming no substituent is displaced. However, as mentioned, the N3 nitrogen is a more likely site of reaction for many electrophiles.

In nucleophilic substitution reactions, the regioselectivity is fixed at the C4 position due to the presence of the bromine atom. The key consideration then becomes the chemoselectivity, particularly in the case of palladium-catalyzed cross-coupling reactions where the choice of catalyst, ligand, and reaction conditions can influence the outcome and yield.

Stereoselectivity is not an inherent feature of reactions involving the achiral this compound. However, stereoselectivity could be induced by the use of chiral reagents, catalysts, or auxiliaries. For instance, an asymmetric cross-coupling reaction could potentially be employed to introduce a chiral substituent at the C4 position, leading to the formation of a chiral product.

Reaction Pathway Elucidation and Transition State Analysis

The elucidation of reaction pathways and the analysis of transition states for reactions involving this compound would likely rely on a combination of experimental kinetic studies and computational chemistry. researchgate.netsemanticscholar.orgdergipark.org.trresearcher.life

For a nucleophilic aromatic substitution (SNAr) reaction, the mechanism is generally accepted to proceed through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. Computational studies could be employed to model the energy profile of this pathway, including the structure and stability of the transition states and the Meisenheimer intermediate. nih.gov

In the case of palladium-catalyzed cross-coupling reactions, the catalytic cycle typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. The exact mechanism and the rate-determining step can vary depending on the specific reaction (e.g., Suzuki, Stille), the substrates, and the catalytic system used. Transition state analysis through computational methods would be invaluable in understanding the intricacies of these catalytic cycles and in optimizing reaction conditions.

Advanced Research Applications of Imidazole Derivatives Excluding Prohibited Categories

Utilization as Building Blocks in the Synthesis of Complex Organic Architectures

The halogenated imidazole (B134444) scaffold is a valuable building block in organic synthesis, primarily due to its ability to participate in various cross-coupling reactions. 4-Bromo-1,2,5-trimethyl-1H-imidazole, with its reactive carbon-bromine bond, is a suitable precursor for creating more complex molecular structures. This is particularly evident in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds.

In a manner analogous to other bromo-substituted imidazoles, this compound can be coupled with a variety of arylboronic acids to introduce new aryl substituents onto the imidazole ring. For instance, the synthesis of 4-bromo-1,2-dimethyl-1H-imidazole has been identified as a key step in the construction of various active pharmaceutical ingredients, where it serves as a crucial intermediate for subsequent Suzuki-Miyaura coupling reactions thieme-connect.de. This highlights the importance of such bromo-imidazole derivatives in medicinal chemistry for building diverse molecular libraries. The general applicability of this reaction allows for the synthesis of a wide range of polysubstituted imidazoles with tailored electronic and steric properties.

The synthesis of polysubstituted imidazoles can be achieved through various methods, including one-pot multicomponent reactions. Catalysts such as ZSM-11 zeolite and nanocrystalline magnesium aluminate have been shown to be effective in the synthesis of 1,2,4,5-tetrasubstituted imidazoles from simple starting materials nih.govnih.gov. These methods offer efficient routes to a diverse range of imidazole derivatives that can be further modified.

| Reactant 1 | Reactant 2 | Catalyst | Product | Application |

| 4-Bromo-1,2-dimethyl-1H-imidazole | 4-Fluorophenylboronic acid | Palladium Catalyst | 4-(4-Fluorophenyl)-1,2-dimethyl-1H-imidazole | Intermediate for Casein Kinase Inhibitors thieme-connect.de |

| Benzil | Aromatic Aldehyde | ZSM-11 Zeolite | 1,2,4,5-Tetrasubstituted Imidazole | General Organic Synthesis nih.gov |

| Benzil | Aniline | Nanocrystalline MgAl2O4 | 1,2,4,5-Tetraphenyl-1H-imidazole | General Organic Synthesis nih.gov |

Exploration in Materials Science and Functional Composites

The unique chemical and electronic properties of imidazole derivatives make them attractive candidates for applications in materials science. Their incorporation into polymers and their use as precursors for electronic and optical materials are areas of active research.

Imidazole-containing polymers are being explored for a variety of applications due to their thermal stability and ability to coordinate with metal ions. Imidazole derivatives can be incorporated into polymer backbones or used as curing agents for epoxy resins. The resulting materials often exhibit enhanced properties, such as improved thermal resistance and specific dielectric characteristics. For example, imidazoles are utilized in the synthesis of polymers and have demonstrated chemical stability in the presence of primary amines. They have also been applied in the formation of anion exchange blend membranes for use in Vanadium Redox Flow Batteries, where the imidazole moiety provides the anion exchange sites. The structure of the imidazole derivative can significantly influence the properties of the final polymer network researchgate.net. Coordination polymers have also been synthesized using imidazole derivatives, leading to the formation of one- and two-dimensional structures with interesting magnetic and structural properties mdpi.com.

The imidazole ring is an electron-deficient system, and its derivatives are being investigated for their potential in organic electronics. Polysubstituted imidazoles can be designed to have specific electronic properties, making them suitable for use in applications such as organic light-emitting diodes (OLEDs). The ability to tune the electronic structure through substitution allows for the development of materials with tailored optical and charge-transport properties. Imidazole-based compounds are considered a new class of effective two-photon absorption materials, which have potential applications in fields like bio-imaging and photodynamic therapy chemimpex.com.

Role in Catalysis and Ligand Design for Organometallic Chemistry

The nitrogen atoms in the imidazole ring can readily coordinate to transition metals, making imidazole derivatives excellent ligands in organometallic chemistry. Furthermore, they are precursors to a highly important class of ligands known as N-heterocyclic carbenes (NHCs).

N-Heterocyclic carbenes are a class of stable carbenes that have become ubiquitous ligands in transition metal catalysis. The corresponding imidazolium salt of 1,2,4,5-tetramethyl-1H-imidazole, a close analog of this compound, can be deprotonated to form a highly stable and strongly electron-donating NHC sigmaaldrich.com. These NHCs form robust bonds with a wide range of transition metals, leading to the development of highly active and selective catalysts for various organic transformations sigmaaldrich.com. The synthesis of such imidazolium salts is a critical first step. Typically, this involves the reaction of a substituted imidazole with an alkylating agent. For example, 1,2,4,5-tetramethyl-1H-imidazole can be quaternized to form the corresponding pentamethylimidazolium salt, which is a direct precursor to the NHC researchgate.net.

| Imidazole Precursor | NHC Formed | Metal Complexed | Catalytic Application |

| 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride | IMes | Ruthenium | Olefin Metathesis |

| 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | IPr | Palladium | Cross-coupling Reactions |

| Pentamethylimidazolium iodide | 1,2,3,4,5-Pentamethyl-imidazol-2-ylidene | Gold | Various Gold-catalyzed reactions |

The imidazole nucleus is a fundamental building block in coordination chemistry, possessing two nitrogen donor sites that can bind to metal ions rsc.org. Polysubstituted imidazoles like 1,2,4,5-tetramethyl-1H-imidazole have been used as ligands in the synthesis of complexes with various transition metals, including copper, nickel, and cobalt alfa-chemical.com. The coordination of these ligands to metal centers can lead to the formation of discrete coordination complexes or extended metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and sensing rsc.org. The steric bulk of the methyl groups in this compound would influence the coordination geometry and stability of the resulting metal complexes. The study of such complexes provides insights into the fundamental principles of coordination chemistry and can lead to the development of new functional materials.

Future Research Directions and Emerging Paradigms in Substituted Imidazole Chemistry

Development of Innovative and Atom-Economical Synthetic Methodologies

The synthesis of polysubstituted imidazoles like 4-Bromo-1,2,5-trimethyl-1H-imidazole presents a considerable challenge, often requiring multi-step procedures with limited regioselectivity and atom economy. Future research will undoubtedly focus on the development of more efficient and sustainable synthetic routes.

One of the most promising avenues is the advancement of C-H bond functionalization . This strategy avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. For a molecule like this compound, direct C-H activation could be envisioned for the introduction of additional substituents on the imidazole (B134444) ring or the methyl groups, opening up a vast chemical space for exploration.

Multicomponent reactions (MCRs) are another cornerstone of modern synthetic chemistry that offer significant advantages in terms of efficiency and atom economy. Designing novel MCRs that could assemble the this compound core in a single step from simple, readily available precursors would be a significant breakthrough. For instance, a one-pot reaction involving a suitably substituted amidine, a diketone, and a brominating agent could potentially construct the desired scaffold with high efficiency.

Furthermore, the adoption of flow chemistry is set to revolutionize the synthesis of complex molecules. Continuous-flow systems offer precise control over reaction parameters, enhanced safety, and scalability. The development of a continuous-flow process for the synthesis of this compound would not only improve efficiency but also facilitate its production on a larger scale for potential applications.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The synergy between artificial intelligence (AI) and chemistry is poised to accelerate the discovery and development of new chemical entities and reactions. For a target molecule like this compound, AI and machine learning (ML) can play a pivotal role in several areas.

Retrosynthesis prediction tools , powered by sophisticated algorithms, can propose novel and efficient synthetic routes that may not be immediately obvious to a human chemist. By training these models on vast databases of known chemical reactions, they can identify disconnections and strategic bonds to simplify the synthesis of complex targets.

Moreover, AI can be instrumental in predicting reaction outcomes and optimizing reaction conditions . Machine learning models can be trained to predict the yield, selectivity, and potential side products of a given reaction, thereby reducing the need for extensive experimental screening. rjptonline.org This predictive power would be invaluable in fine-tuning the synthesis of this compound to maximize its yield and purity.

Exploration of Novel Functionalization Strategies for Enhanced Material Properties

The functionalization of the imidazole core is a key strategy for tuning its electronic, optical, and material properties. For this compound, the bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of a wide range of functional groups.

Future research will likely explore the synthesis of imidazole-based polymers incorporating the this compound moiety. Such polymers could exhibit interesting properties, including high thermal stability, ionic conductivity, and unique photophysical characteristics. elsevierpure.comresearchgate.net The specific substitution pattern of this imidazole derivative could influence the polymer's morphology and bulk properties.

The electronic properties of substituted imidazoles make them attractive candidates for applications in organic electronics . By strategically introducing electron-donating or electron-withdrawing groups through functionalization of the bromo-substituent, the HOMO/LUMO energy levels of this compound derivatives could be precisely tuned. This could lead to the development of novel materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). tandfonline.comresearchgate.netgoogle.com

Furthermore, the unique photophysical properties of functionalized imidazoles are of great interest. Research into the synthesis of derivatives of this compound with tailored absorption and emission profiles could lead to the development of novel fluorophores for bioimaging and sensing applications. researchgate.netnih.govscilit.com

Sustainable and Environmentally Benign Chemical Transformations in Imidazole Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. The future synthesis of this compound and other substituted imidazoles will be heavily influenced by the need for sustainable and environmentally friendly processes.

A key area of focus will be the use of green solvents . The replacement of traditional volatile organic compounds with more benign alternatives, such as water, supercritical fluids, or bio-based solvents like ethyl lactate, will be a priority. tandfonline.com The development of synthetic routes that are compatible with these green solvents is a critical research objective. Deep eutectic solvents (DESs) are also emerging as promising recyclable and biodegradable reaction media for imidazole synthesis. researchgate.net

Biocatalysis offers a powerful approach to sustainable chemical synthesis. The use of enzymes or whole-cell systems to catalyze the formation of the imidazole ring or its subsequent functionalization can lead to highly selective and environmentally friendly processes. tandfonline.comtandfonline.comnih.govresearchgate.net For instance, the biocatalytic conversion of a suitable precursor to an imidazole derivative could offer a green alternative to traditional chemical methods.

Finally, photocatalysis is a rapidly developing field that utilizes light to drive chemical reactions. The development of photocatalytic methods for the synthesis and functionalization of imidazoles would provide a sustainable and energy-efficient approach. rsc.orgresearchgate.net Visible-light photocatalysis, in particular, offers the potential to perform reactions under mild conditions without the need for harsh reagents.

Interactive Data Table for this compound

| Property | Value |

| Molecular Formula | C6H9BrN2 |

| Molecular Weight | 189.05 g/mol |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 0 |

| Exact Mass | 188.00002 g/mol |

| Monoisotopic Mass | 188.00002 g/mol |

| Topological Polar Surface Area | 17.1 Ų |

| Heavy Atom Count | 9 |

| Formal Charge | 0 |

| Complexity | 148 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 0 |

| Undefined Atom Stereocenter Count | 0 |

| Defined Bond Stereocenter Count | 0 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

| Compound Is Canonicalized | Yes |

Note: The data in this table is based on predicted values as specific experimental data for this compound is limited.

Q & A

Q. What are the optimal synthetic strategies to minimize regioisomer formation during the preparation of 4-Bromo-1,2,5-trimethyl-1H-imidazole?

Methodological Answer: Selective bromination and debromination are critical. and highlight the use of isopropyl magnesium chloride in THF at −25°C for regioselective debromination of 4,5-dibromo-1,2-dimethyl-1H-imidazole, avoiding regioisomer formation. Trituration with CH₂Cl₂/petroleum ether (1:10) improves purity. Key parameters include controlled temperature (−25°C), stoichiometric equivalents (1.1 equiv Grignard reagent), and LCMS monitoring .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer: Combine ¹H/¹³C NMR (e.g., δ 2.47 ppm for methyl groups in CDCl₃) and IR spectroscopy (e.g., 3055 cm⁻¹ for C-H stretching). and emphasize cross-validation with elemental analysis (C, H, N) and HPLC retention times (e.g., tR = 10.74 min in 20:80 2-propanol:n-hexane) to confirm purity and structure .

Q. How should researchers handle safety risks associated with brominated imidazoles during synthesis?

Methodological Answer: Follow protocols in : use protective equipment (gloves, masks), avoid skin contact, and segregate waste. Store intermediates in dry, ventilated environments away from ignition sources. For spills, neutralize with inert adsorbents and dispose via certified hazardous waste channels .

Advanced Research Questions

Q. How can low reactivity in Suzuki-Miyaura cross-coupling reactions involving 4-bromoimidazoles be resolved?

Methodological Answer: Optimize catalytic systems and reaction conditions. tested Pd(PPh₃)₄ (10 mol%), Na₂CO₃ (5 equiv), and microwave irradiation (ETHOS Synth Lab Station) to enhance reactivity. Alternative bases (e.g., K₂CO₃) or co-solvents (water/THF) may improve yields. Pre-activation of arylboronic acids and temperature modulation (80–120°C) are also recommended .

Q. What strategies reconcile discrepancies between experimental and calculated elemental analysis data for imidazole derivatives?

Methodological Answer: demonstrates rigorous analytical validation : repeat combustion analysis (e.g., C: 51.35% found vs. 51.15% calc.), confirm via TLC (Rf = 0.35 in PE-EtOAc), and cross-check with HRMS. Contamination by residual solvents (e.g., EtOAc) or incomplete drying are common culprits; use high-vacuum drying and NMR deuterated solvent traces to identify impurities .

Q. How do computational models predict feasible synthetic routes for novel imidazole-based bioactive compounds?

Methodological Answer: Leverage databases like PISTACHIO and Reaxys ( ) to simulate reaction pathways. For example, docking studies () identified key interactions between imidazole derivatives and biological targets (e.g., anti-inflammatory agents). Machine learning tools prioritize precursors based on plausibility scores (≥0.01) and retrosynthetic feasibility .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR spectra for 4-bromoimidazole derivatives?

Methodological Answer: Contradictions often arise from tautomerism (e.g., 4-bromo vs. 5-bromo imidazole isomers). notes that 4(5)-bromoimidazole exists as a tautomeric mixture. Use variable-temperature NMR (e.g., −40°C to 25°C) to freeze tautomers, or employ NOESY/ROESY to differentiate substituent positions. X-ray crystallography provides definitive structural confirmation .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.